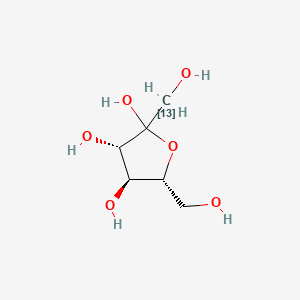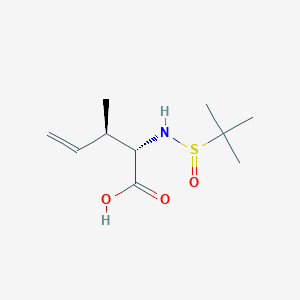
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of oxolane, featuring multiple hydroxyl groups and a hydroxymethyl group, making it highly reactive and versatile in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol typically involves multi-step organic synthesis. One common method includes the protection of hydroxyl groups followed by selective deprotection and functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts or enzymatic processes to enhance yield and selectivity. Large-scale production also necessitates the optimization of reaction conditions to minimize by-products and ensure cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism by which (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity and function. The compound’s reactivity also allows it to participate in various biochemical pathways, modulating cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxymethyl)oxolane-2,3,4-triol
- (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxyethyl)oxolane-2,3,4-triol
Uniqueness
What sets (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol apart is the presence of the hydroxy(113C)methyl group, which introduces unique reactivity and interaction profiles. This makes it particularly valuable in research focused on isotopic labeling and tracing studies.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i2+1 |
Clave InChI |
RFSUNEUAIZKAJO-BORCATHGSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H](C(O1)([13CH2]O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)

![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)



(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12062531.png)


![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)



